4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Overview
Description
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is a chemical compound with the CAS number 118828-15-2 . It has a molecular weight of 230.15 . This compound is solid in its physical form .
Physical And Chemical Properties Analysis
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is a solid compound . It has a molecular weight of 230.15 .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
- Research has demonstrated the use of trifluoromethylphenyl-oxadiazole derivatives in developing efficient OLEDs with low efficiency roll-off. These compounds, when used as ancillary ligands in heteroleptic iridium(III) complexes, contribute to superior OLED performances with high current and power efficiency. This application is significant for the advancement of display and lighting technologies (Jin et al., 2014).
Photoluminescence and Electroluminescence
- Another study highlighted the role of similar compounds in generating photoluminescence and electroluminescence. Iridium(III) complexes involving these oxadiazole derivatives emitted green and orange lights, indicating their potential as efficient emitters in OLEDs. The electron mobility of these complexes is comparable to that of standard electron transport materials, showcasing their applicability in electronic devices (Jing et al., 2017).
Anticancer and Antioxidant Agents
- Oxadiazoles, including trifluoromethylphenyl-oxadiazole derivatives, have been identified as having significant anticancer and antioxidant activities. These compounds were synthesized and tested against various cancer cell lines, with some showing notable activity, highlighting their potential in cancer treatment (Ahsan et al., 2020).
Apoptosis Inducers in Cancer Therapy
- Certain oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents. Their ability to induce cell death in cancer cells and the identification of their molecular targets provide insights into new avenues for cancer treatment (Zhang et al., 2005).
Antibacterial Properties
- The oxadiazole class, including trifluoromethyl derivatives, has been explored for its antibacterial properties. These compounds show activity against pathogens like Staphylococcus aureus, including drug-resistant strains, suggesting their potential as new antibiotics (Spink et al., 2015).
Safety And Hazards
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .
properties
IUPAC Name |
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-7(14-16-8)5-1-3-6(15)4-2-5/h1-4,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTGEEMLNWMWLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628892 | |
Record name | 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
CAS RN |
118828-15-2 | |
Record name | 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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